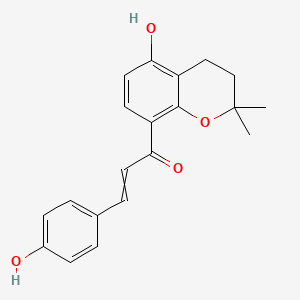
2-(4-Nitrophenoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenoxy)cyclopentan-1-ol is an organic compound with the molecular formula C11H13NO4 It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)cyclopentan-1-ol typically involves nucleophilic substitution reactions. One common method includes the reaction of 4-nitrophenol with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group of cyclopentanol with the nitrophenoxy group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Bases such as potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products include cyclopentanone derivatives.
Reduction: The major product is 2-(4-Aminophenoxy)cyclopentan-1-ol.
Substitution: Various substituted cyclopentanol derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)cyclopentan-1-ol: Similar structure but with a methoxy group instead of a nitro group.
2-(4-Aminophenoxy)cyclopentan-1-ol: Formed by the reduction of the nitro group to an amino group.
2-(4-Chlorophenoxy)cyclopentan-1-ol: Contains a chlorine atom instead of a nitro group.
Uniqueness
2-(4-Nitrophenoxy)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a nitrophenoxy group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13NO4/c13-10-2-1-3-11(10)16-9-6-4-8(5-7-9)12(14)15/h4-7,10-11,13H,1-3H2 |
InChI Key |
MDAMELCGMCPLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
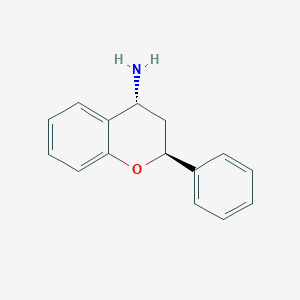
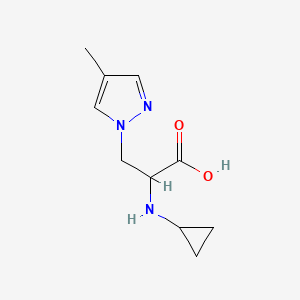
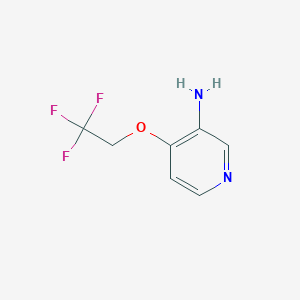
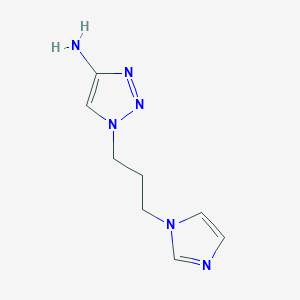
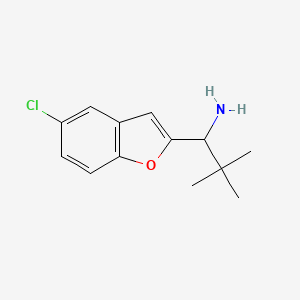
![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)

